molecular formula C22H15FN4O4S B2869654 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1226436-29-8

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B2869654
CAS RN: 1226436-29-8
M. Wt: 450.44
InChI Key: WJNRRUKEDCXNEN-UHFFFAOYSA-N
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Description

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C22H15FN4O4S and its molecular weight is 450.44. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors

The benzoxazepine core, found in several kinase inhibitors, has been developed through scalable synthesis processes. These compounds, including mTOR inhibitors, involve complex synthetic routes that incorporate the benzoxazepine core, demonstrating their significance in the development of therapeutic agents (Naganathan et al., 2015).

Vasopressin V2 Receptor Antagonists

Enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260 has been achieved via lipase-catalyzed transesterification, illustrating the chemical versatility and potential for targeted therapeutic applications of compounds within this class (Matsubara et al., 2000).

Antipsychotic Agents

Structurally related arylsulfonyl substituted 3-benzazepines have shown promise in the treatment of schizophrenia and other central nervous system (CNS) disorders due to their dopamine and serotonin antagonist activities. This highlights the potential of benzoxazepine derivatives in psychiatric medication development (Howard, 2005).

Medicinal Chemistry Applications

The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines demonstrates the utility of benzoxazepine scaffolds in the synthesis of pharmacologically relevant compounds. This methodology facilitates the construction of chiral tetrasubstituted C‒F stereocenters, underscoring the relevance of benzoxazepines in drug discovery and development (Li et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine' involves the reaction of 4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine with 3-fluorobenzyl chloride followed by treatment with sodium hydride and then reaction with formaldehyde.", "Starting Materials": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine", "3-fluorobenzyl chloride", "Sodium hydride", "Formaldehyde" ], "Reaction": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine.", "The intermediate is then treated with sodium hydride to deprotonate the hydroxyl group and form the corresponding alkoxide.", "Formaldehyde is then added to the reaction mixture to form the final product, 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine." ] }

CAS RN

1226436-29-8

Molecular Formula

C22H15FN4O4S

Molecular Weight

450.44

IUPAC Name

3-(3-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3

InChI Key

WJNRRUKEDCXNEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4

solubility

not available

Origin of Product

United States

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